molecular formula C10H7NO3 B2782240 2-(5-Oxazolyl)benzoic Acid CAS No. 132883-44-4; 169508-94-5

2-(5-Oxazolyl)benzoic Acid

Cat. No.: B2782240
CAS No.: 132883-44-4; 169508-94-5
M. Wt: 189.17
InChI Key: FFTGSVWPWKVLMS-UHFFFAOYSA-N
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Description

2-(5-Oxazolyl)benzoic acid (C₁₀H₇NO₃, molecular weight 189.16) is a benzoic acid derivative featuring a 1,3-oxazole ring substituted at the 2-position of the aromatic core. Oxazole, a five-membered heterocycle containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the molecule. This compound is structurally analogous to other benzoic acid derivatives but distinguishes itself through the oxazole moiety, which influences its physicochemical behavior, solubility, and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-oxazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)8-4-2-1-3-7(8)9-5-11-6-14-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTGSVWPWKVLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Acyl Chloride Pathway

Benzoyl chloride derivatives react with amino alcohols or glycine to form oxazole rings. For example:

  • Benzoylation : Substituted benzoic acids (e.g., nitro- or halogen-substituted) are treated with thionyl chloride (SOCl₂) to form acyl chlorides .

  • Cyclization : The acyl chloride reacts with glycine in basic conditions, followed by acidification to yield benzoyl glycine intermediates. Subsequent dehydration with polyphosphoric acid or acetic anhydride forms the oxazole ring .

Example Reaction

Ar-COOHSOCl2Ar-COClNaOHGlycineAr-CONHCH2COOHΔ,PPA2-(5-Oxazolyl)benzoic acid\text{Ar-COOH} \xrightarrow{\text{SOCl}_2} \text{Ar-COCl} \xrightarrow[\text{NaOH}]{\text{Glycine}} \text{Ar-CONHCH}_2\text{COOH} \xrightarrow{\Delta, \text{PPA}} \text{2-(5-Oxazolyl)benzoic acid}

Nitrile Cyclization

Catalytic ZnCl₂ facilitates oxazole formation from nitriles and amino alcohols under reflux . This method is less common but applicable for electron-deficient aryl nitriles.

Substitution Reactions

The benzoic acid and oxazole moieties direct electrophilic substitutions:

Benzoic Acid Core

  • Nitration : The -COOH group meta-directs nitration to the benzene ring. For example, nitration yields 3-nitro-2-(5-oxazolyl)benzoic acid .

  • Halogenation : Halogens (Cl₂, Br₂) add at the meta position relative to -COOH, forming derivatives like 3-chloro-2-(5-oxazolyl)benzoic acid .

Oxazole Ring

  • Electrophilic Substitution : The oxazole’s electron-rich C-4 position undergoes halogenation or sulfonation, though reactivity is lower than benzene.

  • Reduction : LiAlH₄ reduces the oxazole ring to dihydrooxazoline, though this is rarely selective for this compound .

Carboxyl Group Reactions

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl 2-(5-oxazolyl)benzoate .

  • Amide Formation : Treatment with amines (e.g., NH₃) yields 2-(5-oxazolyl)benzamide derivatives .

Oxazole Ring Modifications

  • Alkylation : The oxazole nitrogen reacts with alkyl halides to form N-alkylated derivatives .

  • Hydrolysis : Strong acids or bases cleave the oxazole ring, producing α-ketoamide intermediates .

Comparative Reactivity of Derivatives

Derivative Reactivity Key Applications
This compoundElectrophilic substitution, esterificationCatalysis, medicinal chemistry
Methyl ester analogEnhanced solubility in organic solventsPolymer precursors
N-Alkylated oxazoleIncreased steric bulkAsymmetric synthesis ligands

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and forming benzoxazole byproducts.

  • Photodegradation : UV exposure induces ring-opening via cleavage of the oxazole C-O bond .

Comparison with Similar Compounds

3-(5-Oxazolyl)benzoic Acid vs. 4-(5-Oxazolyl)benzoic Acid

  • 3-(5-Oxazolyl)benzoic Acid : Exhibits a melting point (mp) of 259–261°C and a molecular weight of 189.14.
  • 4-(5-Oxazolyl)benzoic Acid : Higher mp (300–301°C), indicating greater crystalline stability due to substituent positioning.
    Key Difference : The 4-substituted isomer’s elevated mp suggests stronger intermolecular interactions (e.g., hydrogen bonding or π-stacking) compared to the 2- and 3-substituted analogues .

Heterocyclic Analogues: Oxazole vs. Oxadiazole Derivatives

2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic Acid (C₁₀H₈N₂O₃)

  • Features a 1,2,4-oxadiazole ring, which introduces additional nitrogen atoms.
  • Increased polarity and hydrogen-bonding capacity compared to oxazole derivatives.
  • Impact : Likely alters solubility in polar solvents and receptor-binding profiles .

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic Acid (C₁₅H₁₀N₂O₃)

  • Incorporates a phenyl group on the oxadiazole ring, enhancing lipophilicity.

Substituent Effects: Benzoyl vs. Oxazolyl Groups

2-Benzoylbenzoic Acid Derivatives

  • 2-(4-Methylbenzoyl)benzoic Acid and 2-(4-Methoxybenzoyl)benzoic Acid :
    • Exhibit lower ΔGbinding values (indicating stronger receptor binding) compared to saccharin and acesulfame in docking studies.
    • Methoxy and methyl groups enhance hydrophobic interactions with receptor residues (e.g., T1R3 protomers) .

      Comparison : The oxazolyl group in 2-(5-oxazolyl)benzoic acid may offer intermediate polarity between methyl (electron-donating) and methoxy (stronger electron-donating) substituents, modulating binding affinity.

Functional Group Modifications: Carboxylic Acid Derivatives

2-Ethoxybenzoic Acid (C₉H₁₀O₃)

  • Ethoxy group increases lipophilicity (logP) compared to the oxazolyl derivative.
  • Used in pharmaceutical intermediates but lacks heterocyclic bioactivity .

5-Methoxy-2-methylbenzoic Acid (C₉H₁₀O₃)

  • Methyl and methoxy substituents enhance steric hindrance and reduce acidity (pKa ~4.5–5.0).

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